1,8-Naphthyridine, 2-(3-pyridinyl)- 1,8-Naphthyridine, 2-(3-pyridinyl)-
Brand Name: Vulcanchem
CAS No.: 60467-71-2
VCID: VC3894085
InChI: InChI=1S/C13H9N3/c1-4-11(9-14-7-1)12-6-5-10-3-2-8-15-13(10)16-12/h1-9H
SMILES: C1=CC2=C(N=C1)N=C(C=C2)C3=CN=CC=C3
Molecular Formula: C13H9N3
Molecular Weight: 207.23 g/mol

1,8-Naphthyridine, 2-(3-pyridinyl)-

CAS No.: 60467-71-2

Cat. No.: VC3894085

Molecular Formula: C13H9N3

Molecular Weight: 207.23 g/mol

* For research use only. Not for human or veterinary use.

1,8-Naphthyridine, 2-(3-pyridinyl)- - 60467-71-2

Specification

CAS No. 60467-71-2
Molecular Formula C13H9N3
Molecular Weight 207.23 g/mol
IUPAC Name 2-pyridin-3-yl-1,8-naphthyridine
Standard InChI InChI=1S/C13H9N3/c1-4-11(9-14-7-1)12-6-5-10-3-2-8-15-13(10)16-12/h1-9H
Standard InChI Key XGAUSERZHDQTNB-UHFFFAOYSA-N
SMILES C1=CC2=C(N=C1)N=C(C=C2)C3=CN=CC=C3
Canonical SMILES C1=CC2=C(N=C1)N=C(C=C2)C3=CN=CC=C3

Introduction

Structural Identity and Molecular Characteristics

Core Architecture and Substituent Configuration

1,8-Naphthyridine, 2-(3-pyridinyl)- features a bicyclic naphthyridine scaffold fused at the 1,8-positions, with a pyridinyl group attached at the 2-position. The naphthyridine core consists of two fused pyridine rings, creating a planar, conjugated system that enhances electronic delocalization . The 3-pyridinyl substituent introduces an additional nitrogen atom at the meta position, contributing to hydrogen-bonding capabilities and molecular polarity .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular formulaC₁₃H₉N₃
Molecular weight207.23 g/mol
SMILESC1=CC2=C(N=C1)N=C(C=C2)C3=CN=CC=C3
InChIKeyXGAUSERZHDQTNB-UHFFFAOYSA-N
CAS Registry Number60467-71-2

Electronic and Steric Properties

Density functional theory (DFT) calculations reveal that the 3-pyridinyl group induces slight distortion in the naphthyridine plane, creating a dipole moment of 4.2 D . Noncovalent interaction (NCI) analysis highlights intramolecular CH-π interactions between the pyridinyl substituent and the naphthyridine core, stabilizing the ground-state conformation . The compound’s calculated polar surface area (PSA) of 58.9 Ų suggests moderate membrane permeability, aligning with its potential as a CNS-active agent .

Synthetic Methodologies and Optimization

Aqueous-Phase Catalysis with Ionic Liquids

A breakthrough in sustainable synthesis was achieved using choline hydroxide (ChOH) as a biocompatible ionic liquid catalyst in water . This method avoids traditional organic solvents and transition-metal catalysts, enabling a one-step Friedlander condensation between 2-aminonicotinaldehyde and active methylene carbonyl compounds. Key advantages include:

  • Gram-scale yields: >90% for 2-(3-pyridinyl)-1,8-naphthyridine derivatives .

  • Catalytic efficiency: ChOH forms hydrogen bonds with reactants, lowering the activation energy by 18.3 kcal/mol compared to NaOH .

  • Solubility: The product precipitates spontaneously, simplifying purification without chromatography .

Table 2: Comparative Synthesis Conditions

CatalystSolventTemperature (°C)Yield (%)Reference
ChOHH₂O8095
LiOH·H₂OEtOH10069
K₂CO₃DMF12045

Alternative Routes and Derivatives

Biological Activities and Mechanistic Insights

Neurological Applications

Molecular dynamics (MD) simulations demonstrate that the tetrahydropyrido derivative of 2-(3-pyridinyl)-1,8-naphthyridine (10j) binds to the serotonin transporter (hSERT; PDB ID: 6AWO) with a ΔG of -9.8 kcal/mol . Key interactions include:

  • Hydrogen bonding: Between the naphthyridine nitrogen and Thr439.

  • π-Stacking: Pyridinyl group with Phe335.

  • Hydrophobic contacts: With Ile172 and Leu434 .
    This binding profile suggests potential antidepressant activity, as hSERT inhibition increases synaptic serotonin levels .

Computational and Biophysical Analyses

Quantum Chemical Modeling

DFT studies at the B3LYP/6-311+G(d,p) level reveal that the ChOH catalyst stabilizes the reaction’s enolate intermediate through dual hydrogen bonds (O–H···N and O–H···O) . NCI plots confirm reduced steric clashes in the transition state, explaining the high regioselectivity for the 1,8-naphthyridine isomer .

ADMET Predictions

SwissADME predictions for 2-(3-pyridinyl)-1,8-naphthyridine indicate:

  • Lipophilicity: LogP = 1.9 (optimal for blood-brain barrier penetration).

  • Metabolic stability: CYP3A4 substrate (t₁/₂ = 2.3 h).

  • Toxicity: Ames test-negative; LD₅₀ (rat) = 320 mg/kg .

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